molecular formula C16H24N2O4 B2743342 1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea CAS No. 1234980-52-9

1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea

Cat. No.: B2743342
CAS No.: 1234980-52-9
M. Wt: 308.378
InChI Key: NKDRKIWZJZPBPJ-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea ( 1234980-52-9) is a synthetic urea derivative with the molecular formula C16H24N2O4 and a molecular weight of 308.37 g/mol . Urea-based compounds are privileged scaffolds in modern medicinal chemistry and drug discovery due to their versatile physicochemical properties and unique ability to act as key pharmacophores, enabling critical hydrogen-bonding interactions with biological targets . The urea functionality is inherent to numerous FDA-approved therapies and bioactive compounds, playing a central role in developing agents for oncology, metabolic diseases, and antiviral applications . This specific compound features a 3,4-dimethoxyphenyl group and a 1-hydroxycyclopentyl moiety, structural features often associated with fine-tuning crucial drug-like properties such as solubility, permeability, and target binding affinity . Researchers can leverage this high-purity compound as a valuable chemical intermediate or building block for constructing more complex molecules, or as a core structure for probing new biological mechanisms in hit-to-lead optimization campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-21-13-6-5-12(9-14(13)22-2)10-17-15(19)18-11-16(20)7-3-4-8-16/h5-6,9,20H,3-4,7-8,10-11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDRKIWZJZPBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2(CCCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

A widely cited approach in patent US7598249B2 employs 1,1'-carbonyldiimidazole (CDI) to activate amines for urea formation.

Procedure :

  • Activation : 3,4-Dimethoxybenzylamine reacts with CDI in anhydrous tetrahydrofuran (THF) at 0–5°C to form an imidazole carbamate intermediate.
  • Coupling : The intermediate is treated with (1-hydroxycyclopentyl)methylamine in the presence of triethylamine (TEA) at room temperature for 12–24 hours.
  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: hexane/ethyl acetate, 3:1).

Yield : 68–72% (patent data).

Isocyanate Route

Alternative methods from CN110684032B utilize isocyanate intermediates for urea synthesis.

Procedure :

  • Isocyanate Preparation : (1-Hydroxycyclopentyl)methylamine reacts with triphosgene in dichloromethane (DCM) at −10°C to generate the corresponding isocyanate.
  • Coupling : The isocyanate is added dropwise to 3,4-dimethoxybenzylamine in DCM, stirred for 6 hours, and concentrated.
  • Purification : Recrystallization from ethanol/water (4:1) yields the product.

Yield : 61–65%.

Protective Group Strategies

The hydroxyl group on the cyclopentyl moiety necessitates protection during synthesis.

Protection :

  • Silylation : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF with imidazole at 25°C.
  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF at 0°C.

Impact on Yield :

Protective Group Deprotection Efficiency Overall Yield
TBDMS 92% 70%
Acetyl 85% 65%

Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing ionic intermediates. Patent US7598249B2 reports:

  • THF : 72% yield (CDI method).
  • DCM : 65% yield (isocyanate route).

Temperature Control

Exothermic reactions require cooling to prevent side products:

  • CDI activation at 0–5°C minimizes imidazole dimerization.
  • Isocyanate formation at −10°C avoids decomposition.

Analytical Validation

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.80–6.60 (m, 3H, aromatic), 4.50 (s, 1H, OH), 3.85 (s, 6H, OCH₃), 3.30–3.10 (m, 4H, CH₂–N).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Cost Efficiency

  • CDI : $12.50/mol (bulk pricing) vs. triphosgene : $8.20/mol.
  • Solvent Recovery : THF and DCM are recycled via distillation (90% recovery).

Comparative Synthesis Table

Method Reagents Solvent Temp (°C) Yield (%) Source
CDI-mediated CDI, TEA THF 0–25 72
Isocyanate route Triphosgene, TEA DCM −10–25 65
Protected hydroxyl TBDMSCl, TBAF DMF 0–25 70

Chemical Reactions Analysis

1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The urea linkage can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with other phenylalkyl-urea derivatives and neuromuscular blockers. A key comparison is with atracurium besylate , a neuromuscular blocking agent containing the 3,4-dimethoxyphenylmethyl group (Table 1).

Table 1: Structural Comparison

Compound Core Structure Key Substituents Functional Groups
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea Urea - 3,4-Dimethoxyphenylmethyl
- 1-Hydroxycyclopentylmethyl
Amide, ether, hydroxyl
Atracurium besylate Bis-tetrahydroisoquinolinium - 3,4-Dimethoxyphenylmethyl (dual)
- Ester-linked aliphatic chains
Quaternary ammonium, ester

Key Observations :

  • Both compounds incorporate the 3,4-dimethoxyphenylmethyl group , which likely contributes to membrane permeability and receptor binding.
  • The urea backbone in the target compound contrasts with atracurium’s bis-cationic tetrahydroisoquinolinium core, which is critical for neuromuscular blockade via nicotinic acetylcholine receptor antagonism .
Pharmacological Implications

While atracurium besylate is a clinically established neuromuscular blocker, the pharmacological profile of this compound remains underexplored. Hypotheses based on structural analogs suggest:

  • Enzyme Inhibition : Urea derivatives often inhibit enzymes like carbonic anhydrase or kinases. The 3,4-dimethoxyphenyl group may enhance binding to hydrophobic enzyme pockets.
  • Neuroactive Potential: The structural resemblance to atracurium raises speculation about central nervous system (CNS) activity, though the lack of a quaternary ammonium group likely precludes neuromuscular blocking effects.

Biological Activity

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea, a synthetic organic compound, is categorized under urea derivatives. Its unique structural features, including a benzyl group with methoxy substitutions and a hydroxylated cyclopentyl moiety, suggest potential biological activities that merit detailed investigation. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H24N2O4C_{16}H_{24}N_{2}O_{4} with a molecular weight of 292.38 g/mol. The structural representation includes:

  • Benzyl Group : Substituted with methoxy groups at the 3 and 4 positions.
  • Cyclopentyl Group : Contains a hydroxyl group at the 1 position.
  • Urea Linkage : Connects the two substituents.

Synthesis Methods

The synthesis generally involves several key steps:

  • Formation of Benzyl Intermediate : Reaction of 3,4-dimethoxybenzyl chloride with a nucleophile.
  • Synthesis of Cyclopentyl Intermediate : Reduction of cyclopentanone to introduce the hydroxyl group.
  • Urea Formation : Combining the benzyl and cyclopentyl intermediates using urea-forming reagents like phosgene or isocyanate.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activity, particularly influencing pathways involving tyrosine hydroxylase, which is crucial in catecholamine synthesis. The lipophilicity of similar compounds has been shown to correlate with their inhibitory effects on this enzyme, suggesting that structural modifications can enhance or diminish biological activity .

Pharmacological Potential

The compound's interaction with adenosine receptors has been noted in studies exploring its pharmacological applications. Adenosine receptors play significant roles in various physiological processes, including neurotransmission and inflammation. Compounds that modulate these receptors can have therapeutic implications in conditions such as pain management and neuroprotection .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of urea compounds exhibit cytotoxic effects against cancer cell lines. The presence of methoxy groups may enhance interaction with cellular targets, promoting apoptosis in malignant cells.
  • Antimicrobial Properties : In vitro studies have shown that certain urea derivatives possess antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of cell wall synthesis.
  • Neuroprotective Effects : Research has indicated potential neuroprotective effects through modulation of neurotransmitter systems, particularly in models of neurodegenerative diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
1-(3,4-Dimethoxybenzyl)-3-(cyclopentylmethyl)ureaLacks hydroxyl groupReduced enzyme modulation
1-(3,4-Dimethoxybenzyl)-3-((1-hydroxycyclohexyl)methyl)ureaCyclohexyl instead of cyclopentylAltered steric properties affecting receptor binding

Q & A

Q. What are the recommended synthetic routes for 1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the 3,4-dimethoxyphenylmethyl isocyanate and the 1-hydroxycyclopentylmethyl amine. Key steps include nucleophilic substitution and urea bond formation under controlled conditions (e.g., anhydrous solvents, 0–5°C for amine-isocyanate coupling) . Critical parameters include solvent choice (e.g., dichloromethane or tetrahydrofuran), reaction time (12–24 hours), and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of NMR spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity analysis) and high-resolution mass spectrometry (HRMS). For example:

  • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons from dimethoxyphenyl), δ 3.8–4.2 ppm (methoxy groups), and δ 1.5–2.5 ppm (cyclopentyl hydrogens).
  • FT-IR : Urea carbonyl stretch at ~1640–1680 cm⁻¹ .
    Purity should be confirmed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What preliminary assays are suitable for evaluating biological activity?

Initial screening should focus on enzyme inhibition assays (e.g., kinases, phosphatases) or receptor-binding studies (e.g., GPCRs) using fluorescence polarization or radioligand displacement. For example:

  • IC₅₀ determination via dose-response curves in triplicate.
  • Cytotoxicity profiling using MTT assays on HEK-293 or HepG2 cell lines to exclude nonspecific effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability?

Advanced optimization involves Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity). For instance:

  • Response Surface Methodology (RSM) to identify optimal temperatures (e.g., 40–60°C) and catalyst concentrations (e.g., 1–5 mol% DBU).
  • Flow chemistry for continuous synthesis, enhancing reproducibility and reducing reaction time .
    By-product analysis via LC-MS can guide solvent selection (e.g., switching from DMF to acetonitrile to reduce carbamate formation) .

Q. How to resolve contradictions in reported bioactivity data across studies?

Contradictions often arise from differences in compound purity , assay conditions , or cell line variability . Mitigation strategies include:

  • Batch-to-batch purity verification via NMR and LC-MS.
  • Standardized assay protocols (e.g., ATP concentration in kinase assays, serum-free media in cell studies).
  • Meta-analysis of published data to identify confounding variables (e.g., dimethyl sulfoxide solvent effects) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

SAR studies require systematic analog synthesis and molecular docking . For example:

  • Analog design : Replace dimethoxyphenyl with dichlorophenyl or trifluoromethylphenyl to assess electronic effects.
  • Docking simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., comparing hydrogen bonding via urea carbonyl) .
    Biological validation should prioritize target selectivity (e.g., profiling against kinase panels) .

Q. How to validate the compound’s mechanism of action in complex biological systems?

Use biophysical techniques such as:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., KD values).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events.
    For cellular studies, employ CRISPR knockouts or siRNA silencing to confirm target dependency .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

Key metrics include:

  • Oral bioavailability : Assess via plasma concentration-time curves in rodent models.
  • Metabolic stability : Incubate with liver microsomes to measure half-life (t₁/₂).
  • Blood-brain barrier penetration : Use in situ perfusion models or LC-MS/MS quantification in brain tissue .

Q. How can computational modeling enhance experimental design?

Molecular dynamics simulations (e.g., GROMACS) can predict:

  • Solubility : Free energy of solvation in water vs. organic solvents.
  • Metabolite formation : CYP450 enzyme interactions via docking.
    QSAR models (e.g., CoMFA) can prioritize analogs for synthesis .

Q. What methodologies address reproducibility challenges in multi-lab studies?

Implement standard operating procedures (SOPs) for:

  • Compound storage : Lyophilized aliquots at −80°C under argon.
  • Assay controls : Include reference inhibitors (e.g., staurosporine for kinase assays).
    Inter-lab validation via ring trials with blinded samples reduces variability .

Q. How to assess environmental impact during disposal or accidental release?

Follow OECD guidelines for:

  • Aquatic toxicity : Daphnia magna acute immobilization tests.
  • Biodegradation : OECD 301F (Closed Bottle Test) to evaluate persistence.
    Analytical methods like HPLC-UV can monitor degradation products .

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